7-amino-4aH-1,8-naphthyridin-2-one
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Overview
Description
7-Amino-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4aH-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in 30-96% overall yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and efficient cycloaddition reactions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, especially at the amino group, are common.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide in dioxane can be used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can have enhanced biological or photochemical properties .
Scientific Research Applications
7-Amino-4aH-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, leading to quenching of fluorescence emission. This property is utilized in the development of chemosensors for detecting anions like cyanide . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit key enzymes .
Comparison with Similar Compounds
- 2-Amino-7-hydroxy-1,8-naphthyridine
- 7-Amino-1H-1,8-naphthyridin-2-one
- 2-Amino-7-hydroxy-1,8-naphthyridine
Comparison: 7-Amino-4aH-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. Compared to other similar compounds, it has shown promising results in antimicrobial and anticancer studies, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-amino-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H,(H2,9,10,11,12) |
InChI Key |
KMGQKFRFCSECIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC(=O)C=CC21)N |
Origin of Product |
United States |
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